molecular formula C11H20N2O2 B5197234 (2-METHYLPIPERIDINO)(MORPHOLINO)METHANONE

(2-METHYLPIPERIDINO)(MORPHOLINO)METHANONE

Cat. No.: B5197234
M. Wt: 212.29 g/mol
InChI Key: FLEIZTSEYWQEHP-UHFFFAOYSA-N
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Description

(2-METHYLPIPERIDINO)(MORPHOLINO)METHANONE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperidine and morpholine rings, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYLPIPERIDINO)(MORPHOLINO)METHANONE typically involves the reaction of 1-methylpiperidin-4-one with morpholine under specific conditions. One common method includes the use of a dehydrating agent such as concentrated sulfuric acid to facilitate the reaction . Another approach involves the reaction of bis(2-chloroethyl)ether with ammonia, which also produces ammonium chloride as a byproduct .

Industrial Production Methods

Industrial production of this compound often relies on large-scale synthesis methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-METHYLPIPERIDINO)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(2-METHYLPIPERIDINO)(MORPHOLINO)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-METHYLPIPERIDINO)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dual ring structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10-4-2-3-5-13(10)11(14)12-6-8-15-9-7-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEIZTSEYWQEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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